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Compound of Interest

2,4-Diaminopyrimidine-5-
Compound Name:
carbonitrile

Cat. No.: B135015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Diaminopyrimidine-5-carbonitrile (CAS No: 16462-27-4), a key intermediate in the synthesis
of various biologically active compounds. The following sections present a detailed analysis of
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of 2,4-Diaminopyrimidine-5-carbonitrile is corroborated by a
combination of spectroscopic techniques. The quantitative data is summarized in the tables
below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
8.05 Singlet 1H Aromatic H (C6-H)
6.9 Singlet 4H NH2 Protons
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment
167.2 C2orC4
166.6 C4orC2
161.3 C6

117.0 C=N

83.0 C5

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm~?) Assignment

3480 N-H Stretch (UNH)
3080 C-H Stretch (LCH)
2188 C=N Stretch (UC=N)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula CsHsNs

Molecular Weight 135.13 g/mol

Method High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols
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The spectroscopic data presented above are typically acquired using standard analytical
techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the
molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:

o A few milligrams of 2,4-Diaminopyrimidine-5-carbonitrile are dissolved in a deuterated
solvent, typically Dimethyl Sulfoxide-de (DMSO-ds) or Methanol-d4 (CDsOD).

e The solution is transferred to a standard 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-
noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Referencing: The chemical shifts are referenced to the residual solvent peak.

13C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets
for all carbon signals.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the low natural abundance of the 13C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Referencing: The chemical shifts are referenced to the solvent peak.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly on the ATR crystal.

o Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: The spectrum is typically recorded from 4000 to 400 cm~1.

o Resolution: A resolution of 4 cm~1 is generally sufficient.

e Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

e Background Correction: A background spectrum of the empty ATR crystal is recorded and
subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental
composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or
Orbitrap instrument.

Sample Preparation:

o The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low
concentration (e.g., 1 mg/mL).

e The solution may be infused directly into the ion source or introduced via a liquid
chromatography system.
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Data Acquisition (Electrospray lonization - ESI):

lonization Mode: Positive ion mode is typically used to generate the [M+H]* ion.

e Mass Range: A wide mass range is scanned to include the expected molecular ion.

o Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable

accurate mass measurement.

o Calibration: The mass analyzer is calibrated using a known standard to ensure high mass
accuracy. The characterization of 2,4-diaminopyrimidine-5-carbonitrile is often confirmed
by IR, NMR, and HRMS analysis.[1]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical
structure elucidation.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Caption: Logical relationship between spectroscopic techniques and the structural information

derived from them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diaminopyrimidine-5-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135015#spectroscopic-data-of-2-4-
diaminopyrimidine-5-carbonitrile]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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